[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol
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Overview
Description
[1-(1-Amino-2-methylpropyl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of an amino group, a cyclopentyl ring, and a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmethanol with an appropriate amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in various organic synthesis reactions .
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical tool .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the development of new drugs .
Industry: Industrially, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides a hydrophobic environment, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [1-(1-Amino-2-methylpropyl)cyclohexyl]methanol
- [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
- [1-(1-Amino-2-methylpropyl)cycloheptyl]methanol
Uniqueness: [1-(1-Amino-2-methylpropyl)cyclopentyl]methanol is unique due to its specific ring size and the presence of both an amino group and a methanol group. This combination of functional groups and ring structure provides distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclopentyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)9(11)10(7-12)5-3-4-6-10/h8-9,12H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHTUPDKPTWBLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCCC1)CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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